molecular formula C8H4ClNO4S B12888123 4-Formylbenzo[d]oxazole-2-sulfonyl chloride

4-Formylbenzo[d]oxazole-2-sulfonyl chloride

Cat. No.: B12888123
M. Wt: 245.64 g/mol
InChI Key: YYLFATVNCQADAD-UHFFFAOYSA-N
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Description

4-Formylbenzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound that features a benzoxazole ring fused with a sulfonyl chloride group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylbenzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with aldehydes under specific conditions. One common method includes the use of 2-aminophenol and 4-amino benzaldehyde in ethanol with lead tetraacetate (Pb(OAc)4) in acetic acid under reflux conditions . This is followed by reactions with hydrochloric acid (HCl), sodium nitrite (NaNO2), and sodium azide (NaN3), and further reaction with aromatic nitriles in isopropanol and zinc bromide (ZnBr2) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formylbenzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

4-Formylbenzo[d]oxazole-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formylbenzo[d]oxazole-2-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

    2-Formylbenzo[d]oxazole: Similar structure but lacks the sulfonyl chloride group.

    4-Formylbenzo[d]oxazole-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    Benzoxazole-2-sulfonyl chloride: Lacks the formyl group.

Uniqueness: 4-Formylbenzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of both the formyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations and applications .

Properties

Molecular Formula

C8H4ClNO4S

Molecular Weight

245.64 g/mol

IUPAC Name

4-formyl-1,3-benzoxazole-2-sulfonyl chloride

InChI

InChI=1S/C8H4ClNO4S/c9-15(12,13)8-10-7-5(4-11)2-1-3-6(7)14-8/h1-4H

InChI Key

YYLFATVNCQADAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)C=O

Origin of Product

United States

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